Z-Gly-Gly-Phe-OH chemical properties and structure
Z-Gly-Gly-Phe-OH chemical properties and structure
An In-depth Technical Guide to Z-Gly-Gly-Phe-OH: Chemical Properties, Structure, and Experimental Protocols
Introduction
N-α-Benzyloxycarbonyl-Glycyl-Glycyl-L-Phenylalanine, commonly abbreviated as Z-Gly-Gly-Phe-OH, is a protected tripeptide of significant interest in the fields of biochemistry, medicinal chemistry, and pharmaceutical development.[1][2] It is composed of two glycine residues and a C-terminal phenylalanine residue. The N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, which is crucial for preventing unwanted side reactions during stepwise peptide synthesis.[2][3] This compound serves as a vital intermediate and building block for the synthesis of more complex peptides, peptidomimetics, and therapeutic agents.[2]
Z-Gly-Gly-Phe-OH and its deprotected form are also utilized in enzymology as substrates for proteases like pepsin and thermolysin.[4] The unprotected tripeptide sequence, Gly-Gly-Phe, is notably employed as a cleavable linker in the design of Antibody-Drug Conjugates (ADCs), where it can be selectively cleaved by intracellular proteases to release a cytotoxic payload within target tumor cells.[] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental methodologies relevant to researchers and drug development professionals.
Chemical Structure and Identification
Z-Gly-Gly-Phe-OH is a tripeptide with the sequence Gly-Gly-Phe. The N-terminal amino group of the first glycine is protected by a benzyloxycarbonyl (Cbz) group, and the C-terminal phenylalanine possesses a free carboxylic acid.
Table 1: Structural and Identification Data
| Identifier | Data | Reference |
|---|---|---|
| IUPAC Name | N-(Benzyloxycarbonyl)glycyl-glycyl-L-phenylalanine | [2] |
| Synonyms | N-Cbz-Gly-Gly-Phe-OH; Cbz-Gly-Gly-Phe; Z-Glycylglycylphenylalanine | [2] |
| CAS Number | 13171-93-2 | [6][7] |
| PubChem CID | 7350179 | [8] |
| Molecular Formula | C₂₁H₂₃N₃O₆ | [6][7] |
| Canonical SMILES | O=C(O)--INVALID-LINK--CC2=CC=CC=C2 | [6] |
| InChIKey | Not explicitly found for Z-Gly-Gly-Phe-OH, but related structures are available. | |
Physicochemical Properties
The physicochemical properties of Z-Gly-Gly-Phe-OH are essential for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 413.43 g/mol | [7] |
| Exact Mass | 413.16 Da | [6] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥96% - ≥98% | [2][6] |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water. | [2][7] |
| Storage Conditions | Store at 2–8°C or -20°C in a tightly sealed container, protected from light and moisture. | [2][7] |
| Stock Solution Storage | Store aliquoted solutions at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles. |[4][7] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and enzymatic analysis of Z-Gly-Gly-Phe-OH.
Protocol 1: Solution-Phase Synthesis of Z-Gly-Gly-Phe-OH
This protocol describes a standard solution-phase peptide coupling method using a carbodiimide condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), a common technique for forming peptide bonds.[9]
Objective: To synthesize Z-Gly-Gly-Phe-OH by coupling Z-Gly-Gly-OH with L-phenylalanine methyl ester (H-Phe-OMe), followed by saponification.
Materials:
-
Z-Gly-Gly-OH (N-Benzyloxycarbonyl-glycylglycine)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Activation of Z-Gly-Gly-OH:
-
Dissolve Z-Gly-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) dissolved in a small amount of anhydrous DCM.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF.
-
Neutralize the hydrochloride salt by adding DIPEA (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the neutralized phenylalanine solution to the activated Z-Gly-Gly-OH mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification of Z-Gly-Gly-Phe-OMe:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected tripeptide ester, Z-Gly-Gly-Phe-OMe.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude Z-Gly-Gly-Phe-OMe in a mixture of MeOH and water.
-
Cool to 0°C and add 1 M NaOH (1.5 eq) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with EtOAc.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final product, Z-Gly-Gly-Phe-OH.
-
-
Final Purification:
-
If necessary, purify the final product by recrystallization or column chromatography on silica gel.
-
Protocol 2: HPLC Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of synthetic peptides. This protocol is based on typical conditions for analyzing protected peptides.[9][10]
Objective: To determine the purity of the synthesized Z-Gly-Gly-Phe-OH.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Synthesized Z-Gly-Gly-Phe-OH sample dissolved in a small amount of acetonitrile/water.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized peptide in a 50:50 mixture of acetonitrile and water.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 260 nm (for the phenyl and Cbz groups)[9]
-
Column Temperature: 25°C
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: Linear gradient from 90% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Integrate the peak area of the chromatogram.
-
Calculate purity as (Area of main peak / Total area of all peaks) x 100%. A purity of ≥98% is considered high.[2]
-
Protocol 3: Enzymatic Cleavage Assay
Z-Gly-Gly-Phe-OH can serve as a substrate for various proteases. This protocol describes a general method to test its cleavage by an enzyme like pepsin.[4]
Objective: To confirm that Z-Gly-Gly-Phe-OH is a substrate for pepsin.
Materials:
-
Z-Gly-Gly-Phe-OH
-
Pepsin (from porcine gastric mucosa)
-
Acetate buffer (e.g., 50 mM, pH 4.0)
-
Reaction tubes
-
HPLC system for analysis
Procedure:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of Z-Gly-Gly-Phe-OH in DMSO.
-
Prepare a 1 mg/mL stock solution of pepsin in cold acetate buffer.
-
-
Enzymatic Reaction:
-
In a reaction tube, add acetate buffer to a final volume of 500 µL.
-
Add the Z-Gly-Gly-Phe-OH stock solution to a final concentration of 1 mM.
-
Pre-incubate the tube at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the pepsin stock solution.
-
As a negative control, prepare an identical reaction mixture but add buffer instead of the enzyme solution.
-
-
Time-Course Analysis:
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 50 µL of 10% TFA.
-
-
Analysis of Cleavage:
-
Analyze the quenched samples by HPLC using the method described in Protocol 2.
-
Monitor the decrease in the peak corresponding to the Z-Gly-Gly-Phe-OH substrate and the appearance of new peaks corresponding to the cleavage products (e.g., Z-Gly-Gly-OH and Phenylalanine).
-
Quantify the substrate remaining over time to determine the rate of cleavage.
-
Logical and Pathway Visualizations
The following diagrams illustrate key workflows and mechanisms involving the Z-Gly-Gly-Phe-OH peptide sequence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Z-Gly-Gly-Phe-OH - SRIRAMCHEM [sriramchem.com]
- 3. Z-Gly-Phe-OH [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. glpbio.com [glpbio.com]
- 8. Z-Gly-Gly-Phe-OH | C21H23N3O6 | CID 7350179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
